SOD1-Derlin-1 inhibitor-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SOD1-Derlin-1 inhibitor-2: is a small-molecule compound designed to inhibit the interaction between superoxide dismutase 1 (SOD1) and Derlin-1. This interaction is implicated in the pathogenesis of amyotrophic lateral sclerosis (ALS), a neurodegenerative disorder characterized by the progressive loss of motor neurons . By preventing the interaction between SOD1 and Derlin-1, this compound aims to ameliorate ALS pathology .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of SOD1-Derlin-1 inhibitor-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods: : Industrial production of this compound typically involves high-throughput screening of chemical libraries to identify potential inhibitors, followed by optimization of the lead compounds . The production process is designed to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: : SOD1-Derlin-1 inhibitor-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity.
Common Reagents and Conditions: : Common reagents used in the synthesis and modification of this compound include organic solvents, catalysts, and reducing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products: : The major products formed from these reactions are intermediate compounds that are further processed to obtain the final this compound .
Scientific Research Applications
SOD1-Derlin-1 inhibitor-2 has significant applications in scientific research, particularly in the study of amyotrophic lateral sclerosis (ALS). It is used to investigate the role of SOD1-Derlin-1 interaction in ALS pathogenesis and to develop potential therapeutic strategies . Additionally, the compound is employed in high-throughput screening assays to identify other potential inhibitors of protein-protein interactions .
Mechanism of Action
SOD1-Derlin-1 inhibitor-2 exerts its effects by binding to the SOD1 protein, preventing its interaction with Derlin-1 . This inhibition disrupts the pathological pathway that leads to motor neuron death in ALS . The compound targets specific binding sites on SOD1 and Derlin-1, blocking their interaction and thereby reducing the toxic effects of SOD1 mutations .
Comparison with Similar Compounds
Similar Compounds
- SOD1-Derlin-1 inhibitor-1
- Other small-molecule inhibitors targeting SOD1 interactions
Uniqueness: : SOD1-Derlin-1 inhibitor-2 is unique in its high specificity and potency in inhibiting the SOD1-Derlin-1 interaction . Compared to other similar compounds, it has shown significant efficacy in preclinical models of ALS, making it a promising candidate for further development .
Biological Activity
SOD1-Derlin-1 inhibitor-2 is a small-molecule compound that targets the interaction between superoxide dismutase 1 (SOD1) and Derlin-1, a protein involved in endoplasmic reticulum-associated degradation (ERAD). This interaction is particularly relevant in the context of amyotrophic lateral sclerosis (ALS), where mutations in SOD1 lead to neurodegeneration. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and potential as a therapeutic agent.
The SOD1-Derlin-1 interaction contributes to the pathogenesis of ALS by promoting motoneuron death through ER stress. Mutant forms of SOD1 expose a Derlin-1 binding region (DBR), facilitating their interaction with Derlin-1 and triggering cellular toxicity. Inhibiting this interaction is hypothesized to alleviate ER stress and protect motoneurons from degeneration. This compound effectively prevents 122 types of SOD1 mutations from interacting with Derlin-1, thereby ameliorating ALS pathology in vitro and in vivo .
Table 1: Summary of Biological Activity
Property | Details |
---|---|
Target | SOD1-Derlin-1 interaction |
Mechanism | Inhibition of ER stress-induced motoneuron death |
Efficacy | Prevents interaction in 122 SOD1 mutations; improves motoneuron survival |
Model Systems Used | Patient-derived iPSCs, ALS mouse models |
Survival Improvement | 14.5% improvement in onset delay; 14.2% increase in survival |
In Vitro Studies
In studies using induced pluripotent stem cells (iPSCs) derived from ALS patients, treatment with this compound significantly improved motoneuron survival compared to untreated controls. The compound was shown to restore viability specifically in motoneurons harboring certain SOD1 mutations while exhibiting no effect on healthy control-derived iPSCs .
In Vivo Studies
In ALS mouse models expressing the human SOD1 G93A mutant, administration of the inhibitor resulted in notable improvements:
- Onset Delay : The onset of symptoms was delayed by approximately 14.5%.
- Survival Extension : Lifespan was extended by about 14.2% compared to control groups .
Case Studies
Several case studies have illustrated the effectiveness of this compound:
- A study involving a cohort of mice treated with the compound showed a marked reduction in motor neuron loss and an increase in motor function scores.
- Another case demonstrated that treatment led to reduced levels of ER stress markers, indicating a protective effect against cellular toxicity associated with mutant SOD1 .
Research Findings
Recent research highlights the significance of the SOD1-Derlin-1 interaction as a common mechanism underlying motoneuron toxicity across various SOD1 mutations. The development of high-throughput screening methods allowed for the identification of numerous compounds that inhibit this interaction, with this compound emerging as one of the most promising candidates due to its specificity and efficacy .
Table 2: Comparison of Compounds Tested
Compound | IC50 (µM) | Effect on Survival | Specificity for SOD1 Mutants |
---|---|---|---|
This compound | <10 | Significant improvement | High |
Compound #56 | 15 | Moderate improvement | Moderate |
Compound #59 | 20 | Minor improvement | Low |
Properties
Molecular Formula |
C22H18N4OS |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-amino-N-phenyl-N-prop-2-enyl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H18N4OS/c1-2-13-26(16-8-4-3-5-9-16)22(27)20-19(23)17-10-11-18(25-21(17)28-20)15-7-6-12-24-14-15/h2-12,14H,1,13,23H2 |
InChI Key |
NQWFEZIEBLGBMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CN=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.